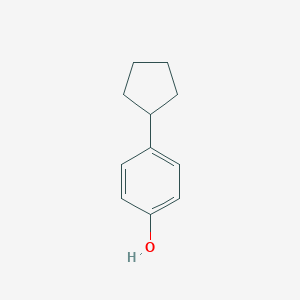
4-Cyclopentylphenol
Overview
Description
4-Cyclopentylphenol is an organic compound with the molecular formula C11H14O It consists of a phenol group substituted with a cyclopentyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyclopentylphenol can be synthesized through the alkylation of phenol with cyclopentanol. One common method involves the use of montmorillonite K-10 as a catalyst at 120°C for 12 hours . This reaction yields this compound with a moderate yield.
Industrial Production Methods: Industrial production of this compound typically involves similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming cyclopentylquinone derivatives.
Reduction: Reduction of this compound can lead to the formation of cyclopentylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenolic hydrogen is replaced by various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Cyclopentylquinone derivatives.
Reduction: Cyclopentylcyclohexanol.
Substitution: Various substituted phenols depending on the reagent used.
Scientific Research Applications
4-Cyclopentylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopentylphenol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially altering their activity. The phenolic group allows it to participate in hydrogen bonding and other interactions, influencing its biological effects.
Comparison with Similar Compounds
4-Cyclohexylphenol: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
4-Tert-butylphenol: Contains a tert-butyl group at the para position.
4-Phenylphenol: Features a phenyl group at the para position.
Uniqueness: 4-Cyclopentylphenol is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions compared to other similar compounds.
Properties
IUPAC Name |
4-cyclopentylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBKPVVDUBFDEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164874 | |
| Record name | Phenol, 4-cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1518-83-8 | |
| Record name | Phenol, 4-cyclopentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1518-83-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyclopentylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you tell me about the enzymatic activity of 4-cyclopentylphenol, particularly with flavin-dependent enzymes?
A1: Research indicates that this compound is a newly discovered substrate for both vanillyl alcohol oxidase (VAO) and eugenol oxidase (EUGO). [] These enzymes are flavin-dependent para-phenol oxidases, meaning they utilize a flavin cofactor to catalyze the oxidation of phenolic compounds with a para substituent. While the exact mechanism of interaction between this compound and these enzymes hasn't been elucidated in the provided research, its acceptance as a substrate suggests it can bind to the enzyme active site and undergo oxidation. This finding expands the known substrate range of VAO and EUGO and might have implications for biocatalytic applications, particularly in converting lignin-derived aromatic monomers. [] Further research is needed to fully characterize the kinetic parameters and understand the detailed mechanism of this enzymatic reaction.
Q2: Is there a way to differentiate this compound from its isomers?
A2: Yes, thin-layer chromatography (TLC) offers a method to separate this compound from its isomers, 2-cyclopentylphenol and 3-cyclopentylphenol. [] This technique relies on the differing affinities of the isomers for the stationary and mobile phases within the TLC system, leading to distinct separation patterns. This separation is particularly useful for analytical purposes, especially for detecting and quantifying the presence of the 3- and 4- isomers within a sample of 2-cyclopentylphenol, even at low concentrations (0.1%). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


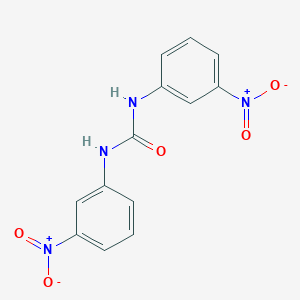
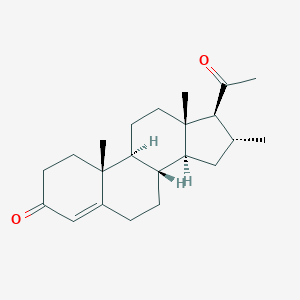
![1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane](/img/structure/B72647.png)
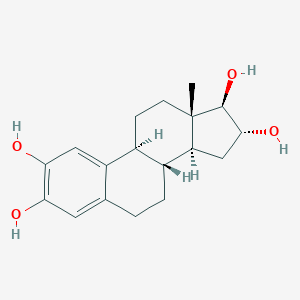
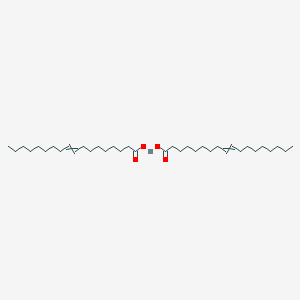
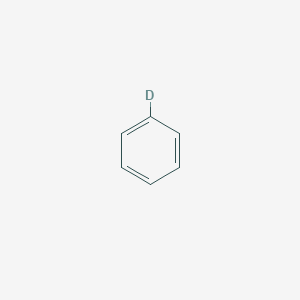
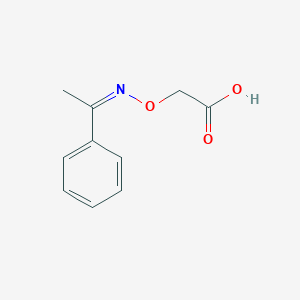


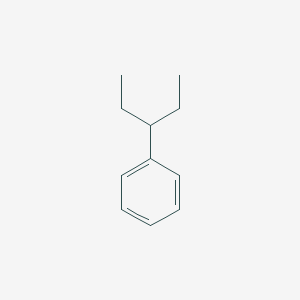
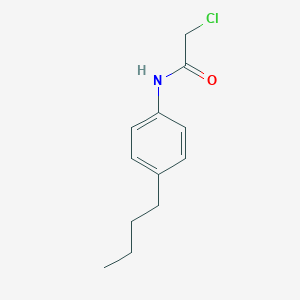

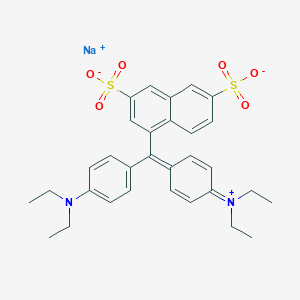
![6-Azaspiro[3.4]octane-5,7-dione](/img/structure/B72668.png)
